6-Methoxyquinoline-3-carbonitrile
Overview
Description
6-Methoxyquinoline-3-carbonitrile is a heterocyclic organic compound with the molecular formula C11H8N2O. It is characterized by a quinoline ring system substituted with a methoxy group at the 6th position and a cyano group at the 3rd position. This compound is of significant interest due to its diverse applications in scientific research and potential therapeutic uses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methoxyaniline with malononitrile in the presence of a catalyst such as piperidine or triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in 6-methoxyquinoline-3-amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 6-Methoxyquinoline-3-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxyquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The compound’s ability to generate reactive oxygen species (ROS) and disrupt cellular redox balance is a key aspect of its mechanism .
Comparison with Similar Compounds
6-Methoxyquinoline: Lacks the cyano group at the 3rd position.
Quinoline-3-carbonitrile: Lacks the methoxy group at the 6th position.
2-Chloroquinoline-3-carbaldehyde: Contains a chloro group at the 2nd position and an aldehyde group at the 3rd position
Uniqueness: 6-Methoxyquinoline-3-carbonitrile is unique due to the presence of both the methoxy and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
6-methoxyquinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-10-2-3-11-9(5-10)4-8(6-12)7-13-11/h2-5,7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDUVIPVMFJQJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299474 | |
Record name | 6-Methoxy-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-58-4 | |
Record name | 6-Methoxy-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13669-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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